4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 3-chloroaniline with N,N-dimethylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 60°C to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of microorganisms or cancer cells . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling.
Comparison with Similar Compounds
4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide can be compared with other piperazine derivatives, such as:
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound also contains a chlorophenyl group and exhibits similar biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another sulfonamide derivative with potential antiviral activity.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-14(2)19(17,18)16-8-6-15(7-9-16)12-5-3-4-11(13)10-12/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTXZLHFSCBLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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